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molecular formula C12H14ClNO B3180678 1-(3-Chlorobenzyl)piperidin-4-one CAS No. 247206-81-1

1-(3-Chlorobenzyl)piperidin-4-one

Cat. No. B3180678
M. Wt: 223.7 g/mol
InChI Key: MXMSLXHSQYHTJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06642231B2

Procedure details

1-(3-Chlorobenzyl)-4-piperidone is prepared from 4-piperidone and 3-chlorobenzyl chloride essentially as described above in Example 38, Scheme C, step a.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][C:4](=[O:7])[CH2:3][CH2:2]1.[Cl:8][C:9]1[CH:10]=[C:11]([CH:14]=[CH:15][CH:16]=1)[CH2:12]Cl>>[Cl:8][C:9]1[CH:10]=[C:11]([CH:14]=[CH:15][CH:16]=1)[CH2:12][N:1]1[CH2:6][CH2:5][C:4](=[O:7])[CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCC(CC1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(CCl)C=CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(CN2CCC(CC2)=O)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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